molecular formula C4H12N2O B1664897 Ethanamine, 2,2'-oxybis- CAS No. 2752-17-2

Ethanamine, 2,2'-oxybis-

Cat. No.: B1664897
CAS No.: 2752-17-2
M. Wt: 104.15 g/mol
InChI Key: GXVUZYLYWKWJIM-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-oxybis-, also known as BIS(2-DIMETHYLAMINOETHYL) ETHER, is a chemical compound with the formula C₈H₂₀N₂O . It is a clear or yellow liquid . This compound is used as a PEG-based PROTAC linker in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of Ethanamine, 2,2’-oxybis- involves the reaction of 2,2’oxybisethanamine, hydrogen, and formaldehyde . It is also used as a reactant/reagent in polyboramines for hydrogen release .


Molecular Structure Analysis

The molecular structure of Ethanamine, 2,2’-oxybis- is represented by the formula C₈H₂₀N₂O . The IUPAC Standard InChI is InChI=1S/C8H20N2O/c1-9(2)5-7-11-8-6-10(3)4/h5-8H2,1-4H3 .


Physical and Chemical Properties Analysis

Ethanamine, 2,2’-oxybis- has a molecular weight of 160.3 . It has a boiling point of 372°F and a flash point of 74.8±14.1 °C . The density of this compound is 1.0±0.1 g/cm3 .

Scientific Research Applications

Fluorescence Characteristics and Ion Sensitivity

  • Fluorescence Enhancement : 2,2′-[Ethane-1,2-diylbis(oxy)]bis[N-(anthracen-9-ylmethyl)ethanamine] exhibits a significant increase in fluorescence in the presence of cadmium(II) cations, demonstrating its potential as a fluorescent sensor or marker in various applications (Bren et al., 2018).

Surfactant-Protein Interactions

  • Interaction with Lysozyme : The interaction of oxy-diester surfactants with hen egg white lysozyme was studied, highlighting the potential application of such surfactants in pharmaceuticals, cosmetics, and drug delivery systems (Bhat et al., 2017).

Metal Ion Separation and Extraction

  • Selective Lead(II) Separation : Compounds like 2,2′-[1,2-Ethanediylbis(oxy)]bisbenzoic acid have been utilized for selective Pb(II) separation, indicating their potential in environmental remediation and industrial processes (Hayashita et al., 1996).

Chemical Synthesis and Pharmaceutical Applications

  • Intermediate in Drug Synthesis : 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, an analog of Ethanamine, 2,2'-oxybis-, is a key intermediate in the synthesis of Silodosin, a drug used for benign prostatic hyperplasia treatment (Luo et al., 2008).

Density and Volume Measurements in Binary Systems

  • Physical Property Analysis : The study of the excess molar volume of 2,2′-Oxybis[propane] with various organic compounds aids in understanding the physical properties and interactions in binary systems, relevant in material science and chemical engineering (Wisniak et al., 2001).

Biocidal and Corrosion Inhibitory Properties

  • Multifunctional Biocide : 2-(Decyithio)Ethanamine Hydrochloride is noted for its biocidal properties and corrosion inhibition, useful in water treatment and industrial maintenance (Walter & Cooke, 1997).

Safety and Hazards

Ethanamine, 2,2’-oxybis- is classified as corrosive . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Mode of Action

The mode of action of 2,2’-Oxydiethanamine is not well-understood due to the lack of specific studies on this compound. Given its structure, it may interact with its targets through hydrogen bonding or electrostatic interactions. The presence of two amine groups could allow it to act as a linker molecule in certain biochemical reactions .

Pharmacokinetics

The pharmacokinetics of 2,2’-Oxydiethanamine, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Its water solubility suggests it could be readily absorbed and distributed in the body. The compound’s metabolism and excretion would likely involve enzymatic processes, but specific details are currently unknown .

Result of Action

The specific molecular and cellular effects of 2,2’-Oxydiethanamine’s action are not well-documented. Given its chemical structure, it could potentially influence a variety of cellular processes. More research is needed to understand the specific effects of this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,2’-Oxydiethanamine. For example, its reactivity could be affected by pH due to the presence of amine groups. Similarly, temperature could influence the rate of any reactions it participates in .

Biochemical Analysis

Biochemical Properties

2,2’-Oxydiethanamine plays a crucial role in biochemical reactions, particularly in the synthesis of macrocyclic bisimines . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis. Additionally, 2,2’-Oxydiethanamine can act as a chelating agent, binding to metal ions and enhancing their solubility and reactivity in biochemical processes .

Cellular Effects

2,2’-Oxydiethanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . The compound’s interaction with cellular membranes and transport proteins also plays a role in regulating intracellular concentrations of essential ions and molecules .

Molecular Mechanism

At the molecular level, 2,2’-Oxydiethanamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and coordinate with metal ions allows it to interact with various enzymes and proteins, altering their activity and stability . These interactions can lead to the activation or inhibition of specific biochemical pathways, ultimately influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Oxydiethanamine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its gradual degradation . Long-term studies have shown that 2,2’-Oxydiethanamine can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2,2’-Oxydiethanamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent .

Metabolic Pathways

2,2’-Oxydiethanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in glycolysis and the tricarboxylic acid cycle has been well-documented, highlighting its importance in energy production and cellular metabolism . Additionally, 2,2’-Oxydiethanamine can influence the synthesis and degradation of various biomolecules, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, 2,2’-Oxydiethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its overall activity and function . The compound’s ability to cross cellular membranes and interact with intracellular targets is crucial for its biochemical effects .

Subcellular Localization

The subcellular localization of 2,2’-Oxydiethanamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s presence in the cytoplasm, mitochondria, and other organelles has been observed, indicating its involvement in various cellular processes . These localization patterns are essential for understanding the compound’s role in cellular function and metabolism .

Properties

IUPAC Name

2-(2-aminoethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c5-1-3-7-4-2-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVUZYLYWKWJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041914
Record name 2,2'-Oxybis(ethylamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanamine, 2,2'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2752-17-2
Record name 2-Aminoethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2752-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-aminoethyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2,2'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Oxybis(ethylamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxydi(ethylamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-AMINOETHYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFW1773ZZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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